molecular formula C11H18Cl2N4O2 B1448500 3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride CAS No. 1461713-90-5

3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride

Cat. No.: B1448500
CAS No.: 1461713-90-5
M. Wt: 309.19 g/mol
InChI Key: SWJBRTFPXABEJS-UHFFFAOYSA-N
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Description

3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N4O2 and its molecular weight is 309.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Biological Activity and Herbicide Antidotes

Research by Dotsenko et al. (2019) explored the synthesis and reactions of functionalized 3-(substituted amino)thieno[2,3-b]pyridines, similar in structure to 3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride. This study highlighted the potential of these compounds as herbicide antidotes, emphasizing their significant biological activity. Key structures were confirmed through X-ray diffraction and 2D NMR techniques (Dotsenko et al., 2019).

2. Copper Complexes in Rheumatoid Arthritis

Elmagbari et al. (2019) investigated the use of this compound as a potential chelator of copper in the treatment of rheumatoid arthritis. Their research showed that this compound could effectively mobilize Cu(II) in vivo, indicating its potential in reducing inflammation associated with rheumatoid arthritis (Elmagbari et al., 2019).

3. Radioactive Labeling and Antimicrobial Activity

Abdel-Bary et al. (2013) synthesized new amino acid derivatives coupled with biologically active pyridine moiety, including compounds structurally related to this compound. They demonstrated potent antibacterial activity and developed a method for radioactive labeling of these compounds, suggesting their potential in medical imaging and antimicrobial applications (Abdel-Bary et al., 2013).

4. Topical Inflammation Inhibitors

Dassonville et al. (2004) developed new N-pyridinyl(methyl)indolalkanamides, closely related to this compound, as non-acidic NSAIDs. These compounds showed promising results in inhibiting topical inflammation, highlighting their potential as anti-inflammatory agents (Dassonville et al., 2004).

5. Synthesis of New Heterocyclic Compounds

Fadda et al. (2015) conducted research on compounds including 3-oxo-N-(pyridin-2-yl)butanamide, related to this compound. Their work focused on synthesizing and exploring the reactivity of these compounds, which are precursors for various heterocyclic compounds, suggesting their importance in pharmaceutical chemistry (Fadda et al., 2015).

Properties

IUPAC Name

3-[(2-aminoacetyl)amino]-N-(pyridin-2-ylmethyl)propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2.2ClH/c12-7-11(17)14-6-4-10(16)15-8-9-3-1-2-5-13-9;;/h1-3,5H,4,6-8,12H2,(H,14,17)(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJBRTFPXABEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCNC(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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